![molecular formula C13H11ClN2O2S B5762794 3-chloro-N'-(2-thienylacetyl)benzohydrazide](/img/structure/B5762794.png)
3-chloro-N'-(2-thienylacetyl)benzohydrazide
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Overview
Description
The compound “3-chloro-N’-(2-thienylmethylene)benzohydrazide” is a part of a collection of rare and unique chemicals . It has a linear formula of C12H9ClN2OS .
Molecular Structure Analysis
The molecular structure of “3-chloro-N’-(2-thienylmethylene)benzohydrazide” is represented by the linear formula C12H9ClN2OS . The molecular weight is 264.735 .Scientific Research Applications
Anticancer Therapy
This compound has been studied as a potential anticancer agent. It has been shown to induce cell proliferation arrest in several human cancer cell lines, including lung, colon, pancreas, and breast cancer . It exerts a dual anticancer action by strongly impairing iron metabolism and modulating chromatin structure and function .
Iron Chelation
The compound acts as an iron-chelating agent. Iron plays an important role in the active site of a number of proteins involved in energy metabolism, DNA synthesis, and repair . Iron-depletion strategies using iron chelators have been shown to result in cell cycle arrest and apoptosis .
Inhibition of LSD1
The compound is known to be a lysine-specific histone demethylase 1A (LSD1) inhibitor . LSD1 is a histone demethylase, an enzyme that plays a key role in gene expression. Inhibitors of LSD1 are being explored for their potential use in treating diseases such as cancer .
Antimicrobial Activity
Benzohydrazides, a class of compounds to which “3-chloro-N’-(2-thienylacetyl)benzohydrazide” likely belongs, have been reported to possess diverse biological properties including antibacterial and antifungal activities .
Anticonvulsant Activity
Benzohydrazides have also been studied for their potential anticonvulsant activities .
Anti-tubercular Activity
Another potential application of benzohydrazides is their use as anti-tubercular agents .
Mechanism of Action
Target of Action
The primary target of 3-chloro-N’-(2-thienylacetyl)benzohydrazide is Lysine-specific histone demethylase 1A (LSD1) . LSD1 plays a crucial role in the regulation of gene expression by removing methyl groups from lysine residues in histone proteins .
Mode of Action
3-chloro-N’-(2-thienylacetyl)benzohydrazide acts as an inhibitor of LSD1 . By binding to LSD1, it prevents the enzyme from demethylating histone proteins, thereby influencing gene expression .
Biochemical Pathways
The inhibition of LSD1 by 3-chloro-N’-(2-thienylacetyl)benzohydrazide affects various biochemical pathways. One of the key pathways is the iron metabolism pathway . LSD1 requires iron for its enzymatic activity, and the compound’s action can lead to an impairment of iron metabolism .
Result of Action
The inhibition of LSD1 by 3-chloro-N’-(2-thienylacetyl)benzohydrazide leads to changes in gene expression that can result in cell proliferation arrest . This has been observed in several human cancer cell lines, including lung, colon, pancreas, and breast cancer .
Action Environment
The efficacy and stability of 3-chloro-N’-(2-thienylacetyl)benzohydrazide can be influenced by various environmental factors. For instance, the presence of iron in the cellular environment can impact the compound’s ability to inhibit LSD1
properties
IUPAC Name |
3-chloro-N'-(2-thiophen-2-ylacetyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-10-4-1-3-9(7-10)13(18)16-15-12(17)8-11-5-2-6-19-11/h1-7H,8H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRCGNXDCCNDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N'-(2-thiophen-2-ylacetyl)benzohydrazide |
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